molecular formula C22H21Br B15222615 1-bromo-3,5-bis(3,5-dimethylphenyl)benzene

1-bromo-3,5-bis(3,5-dimethylphenyl)benzene

Cat. No.: B15222615
M. Wt: 365.3 g/mol
InChI Key: PVQDELKDDKJNHP-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two 3,5-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3,5-bis(3,5-dimethylphenyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3,5-bis(3,5-dimethylphenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed for these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the desired substituents .

Scientific Research Applications

1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3,5-bis(3,5-dimethylphenyl)benzene involves its interaction with various molecular targets and pathways. In coupling reactions, the bromine atom is activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond through transmetalation and reductive elimination steps . The specific pathways and targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

1-Bromo-3,5-bis(3,5-dimethylphenyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C22H21Br

Molecular Weight

365.3 g/mol

IUPAC Name

1-bromo-3,5-bis(3,5-dimethylphenyl)benzene

InChI

InChI=1S/C22H21Br/c1-14-5-15(2)8-18(7-14)20-11-21(13-22(23)12-20)19-9-16(3)6-17(4)10-19/h5-13H,1-4H3

InChI Key

PVQDELKDDKJNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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